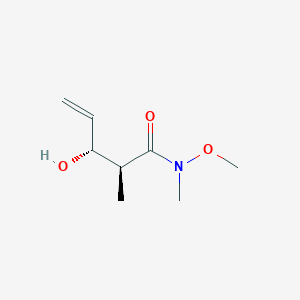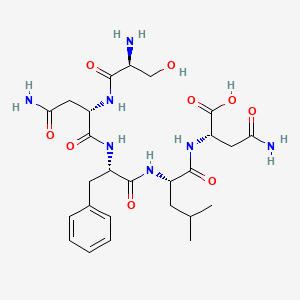![molecular formula C16H11NOS B14221913 6,12-Dihydro-5H-benzo[a]phenothiazin-5-one CAS No. 630094-96-1](/img/structure/B14221913.png)
6,12-Dihydro-5H-benzo[a]phenothiazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,12-Dihydro-5H-benzo[a]phenothiazin-5-one is a heterocyclic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dihydro-5H-benzo[a]phenothiazin-5-one typically involves the condensation of 2,3-dichloronaphthalene-1,4-dione with 3,5-diaminobenzoic acid. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
6,12-Dihydro-5H-benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are known for their biological activities.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenothiazine compounds. These products have been studied for their potential biological activities and applications in different fields .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6,12-Dihydro-5H-benzo[a]phenothiazin-5-one involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, forming semiquinone radicals that can interact with cellular components. These interactions can lead to the modulation of cellular pathways, including those involved in oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its use in antipsychotic medications.
Phenoxazine: A structurally similar compound with applications in organic electronics and as a dye.
Quinone Derivatives: Compounds with similar redox properties and potential biological activities.
Uniqueness
Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
630094-96-1 |
|---|---|
Fórmula molecular |
C16H11NOS |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
6,12-dihydrobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C16H11NOS/c18-13-9-15-16(11-6-2-1-5-10(11)13)17-12-7-3-4-8-14(12)19-15/h1-8,17H,9H2 |
Clave InChI |
OGLHJJSGUDWBKL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C3C1=O)NC4=CC=CC=C4S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
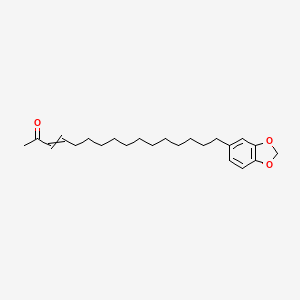
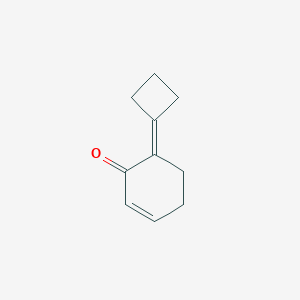
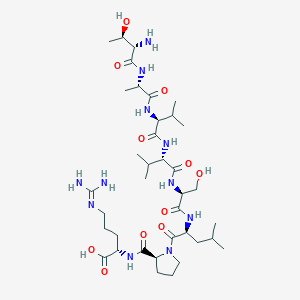

![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
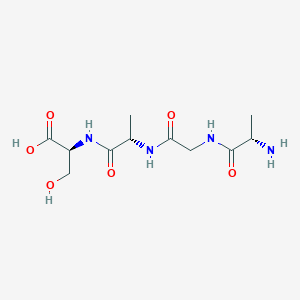
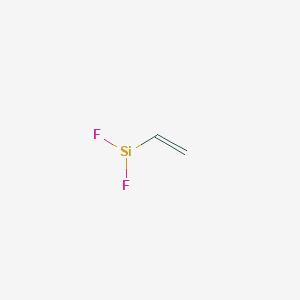
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
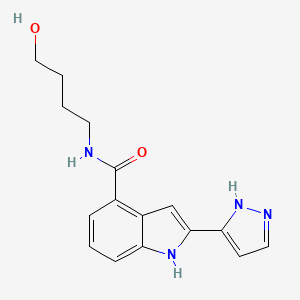

![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
